This compound falls under the category of organic compounds, specifically within the subset of substituted acrylonitriles. Its structure incorporates both a dichlorobenzoyl group and a dimethylamino group, which contribute to its chemical properties and reactivity.
The synthesis of 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile can be achieved through various methods involving the reaction of starting materials that include 2,4-dichlorobenzoyl chloride and dimethylaminopropionitrile.
The molecular structure of 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile can be represented using various structural formulas:
CN(C)C=C(C#N)C(=O)c1ccc(cc1Cl)Cl
InChI=1/C12H10Cl2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3
The chemical reactivity of 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile can be explored through various reactions:
The mechanism of action for 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile primarily involves its interaction with biological targets at a molecular level:
Research into similar compounds has shown that modifications in substituents can significantly alter potency and selectivity against specific biological targets.
Property | Value |
---|---|
Molecular Weight | 269.13 g/mol |
Density | 1.313 g/cm³ |
Boiling Point | 473.974 °C at 760 mmHg |
Flash Point | 240.451 °C |
Polar Surface Area | 44.1 Ų |
LogP | 2.85 |
Number of Hydrogen Bond Acceptors | 3 |
Number of Hydrogen Bond Donors | 0 |
These properties suggest that the compound is stable under standard conditions but may require careful handling due to its potential toxicity and reactivity .
The applications of 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile span across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2